

Application Notes and Protocols for Schisandrin C in Cancer Cell Line Studies

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Compound of Interest

Compound Name: Schisandrin C epoxide

Cat. No.: B12101499

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Introduction

Schisandrin C, a bioactive dibenzocyclooctadiene lignan isolated from the fruit of *Schisandra chinensis*, has emerged as a compound of significant interest in oncological research.^{[1][2]} Extensive studies have demonstrated its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and antioxidant effects.^{[1][3]} In cancer cell line studies, Schisandrin C has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis.^{[4][5]} These anti-neoplastic effects are attributed to its ability to modulate critical cellular signaling pathways, making it a promising candidate for further investigation in drug development.^[2]

Recent research has also highlighted the role of Schisandrin C in enhancing anti-tumor immunity. It has been found to activate the type I interferon (IFN) response via the cGAS-STING pathway, which leads to an increase in T cell and NK cell presence within the tumor microenvironment.^{[6][7]} This immunomodulatory property suggests that Schisandrin C could not only act as a direct anti-cancer agent but also as an adjuvant to sensitize tumors to chemotherapy.^{[6][7]}

These application notes provide a comprehensive overview of the use of Schisandrin C in cancer cell line research, summarizing key quantitative data and detailing essential experimental protocols to guide researchers in their studies.

Data Presentation

The anti-proliferative and pro-apoptotic effects of Schisandrin C have been quantified in various cancer cell lines. The following tables summarize the key findings from published studies.

Table 1: Inhibitory Concentration (IC50) of Schisandrin C in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (µM)	Exposure Time (h)
U937	Human Leukemia	Not specified, but dose-dependent inhibition shown up to 100 µM	48
Bel-7402	Hepatocellular Carcinoma	Selective activity noted	Not specified
Bcap37	Breast Cancer	Lower activity compared to Bel-7402	Not specified
KB-3-1	Nasopharyngeal Carcinoma	Lower activity compared to Bel-7402	Not specified
YD-38	Oral Squamous Cell Carcinoma	>20 µM (Non-cytotoxic concentration used for cytoprotective studies)	24

(Data sourced from references[4][8])

Table 2: Effects of Schisandrin C on Cell Cycle Regulation in U937 Leukemia Cells

Treatment Concentration (µM)	Duration (h)	Effect on Cell Cycle	Key Protein Modulation
25 - 100	72	Induction of G1 phase arrest	Down-regulation: Cyclin D1, Cyclin E, CDK4, E2FsUp-regulation: p21(WAF1/CIP1)

(Data sourced from reference[1])

Table 3: Modulation of Apoptosis-Related Proteins by Schisandrin C in U937 Leukemia Cells

Treatment Concentration (μM)	Duration (h)	Pro-Apoptotic Effects	Anti-Apoptotic Effects
25 - 100	48	Activation: Caspase-9, Caspase-3Induction: PARP degradation	Down-regulation: Bcl-2, Bcl-xL

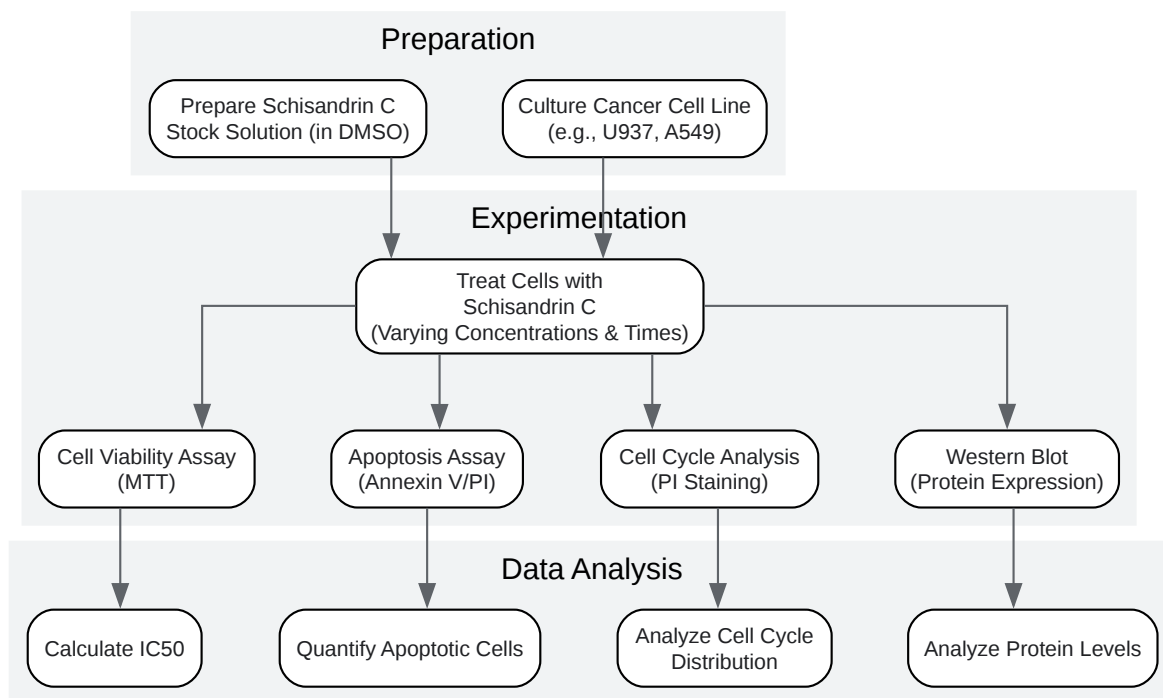
(Data sourced from reference[1])

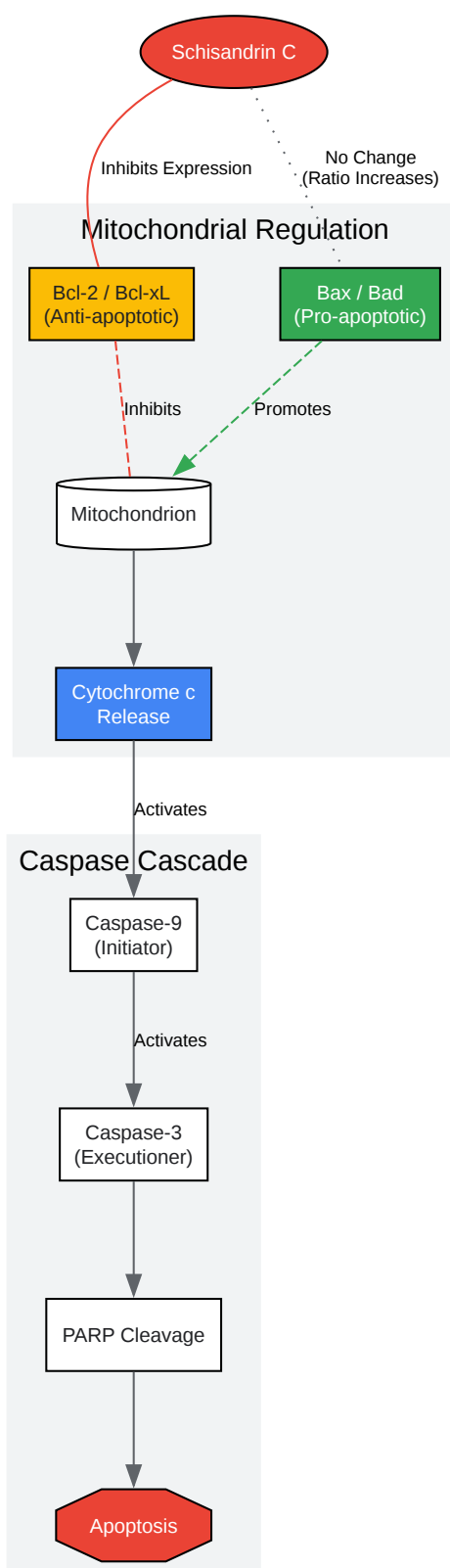
Experimental Protocols & Visualizations

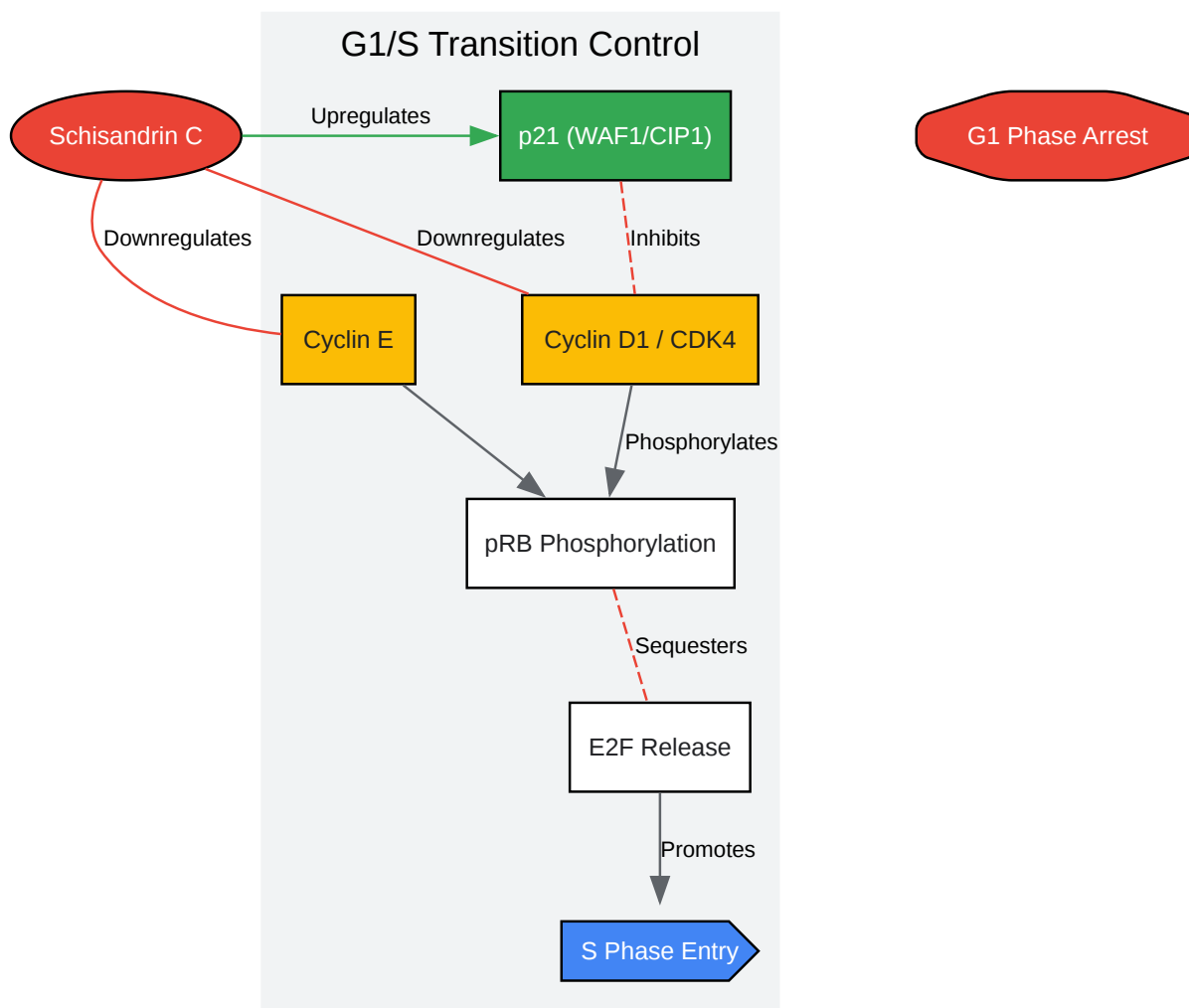
Detailed protocols for key experiments are provided below, along with workflow and signaling pathway diagrams generated using Graphviz (DOT language) to visually represent the processes.

General Experimental Workflow

The following diagram outlines a standard workflow for evaluating the anti-cancer effects of Schisandrin C in a selected cancer cell line.







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